Diethyl 2-methylpyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 2-methylpyridine-3,5-dicarboxylate is an organic compound with the molecular formula C12H15NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-methylpyridine-3,5-dicarboxylate can be synthesized through the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction typically involves heating the reactants under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyridine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various reduced pyridine compounds.
Scientific Research Applications
Diethyl 2-methylpyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl 2-methylpyridine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A similar compound with two methyl groups at positions 2 and 6.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Another related compound with additional methyl groups.
Uniqueness
Diethyl 2-methylpyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
13602-96-5 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
diethyl 2-methylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-10(8(3)13-7-9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
MZRQYDOKBVAAOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)C(=O)OCC |
Origin of Product |
United States |
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